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Abstract

Landipirdine (also known as SYN120 and RO5025181) is a novel small molecule that was
developed as a dual antagonist of the serotonin 5-HT6 and 5-HT2A receptors. The rationale for
its development was based on the hypothesis that simultaneous blockade of these two
receptors could offer a synergistic therapeutic benefit for cognitive and psychiatric symptoms in
neurodegenerative disorders, particularly Parkinson's disease dementia (PDD). This technical
guide provides a comprehensive overview of the discovery, preclinical development, and
clinical evaluation of Landipirdine. While the compound showed a promising preclinical profile,
its clinical development was ultimately discontinued after a Phase 2a proof-of-concept study in
PDD patients failed to meet its primary efficacy endpoints for cognition. This document details
the available data, experimental methodologies, and the key findings that shaped the trajectory

of Landipirdine's development.

Introduction

Cognitive impairment and psychosis are significant and debilitating non-motor symptoms of
Parkinson's disease, contributing substantially to patient and caregiver burden. The
serotonergic system, particularly the 5-HT6 and 5-HT2A receptors, has been implicated in the
modulation of cognitive processes and psychotic symptoms. Landipirdine was designed to
target both of these receptors simultaneously, aiming to provide a more robust and multifaceted
therapeutic effect compared to single-target agents.
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Development History:

Landipirdine was initially discovered by F. Hoffmann-La Roche Ltd. and was later developed
by Biotie Therapies Corp., which was subsequently acquired by Acorda Therapeutics. The
development program progressed through preclinical studies and Phase 1 trials before entering
a Phase 2a clinical trial for Parkinson's disease dementia. However, in February 2020, it was
announced that the development of Landipirdine for cognition disorders and dementia had
been discontinued.[1]

Mechanism of Action

Landipirdine is a potent antagonist of both the serotonin 5-HT6 and 5-HT2A receptors.

5-HT6 Receptor Antagonism

The 5-HT6 receptor is primarily expressed in the central nervous system, with high densities in
brain regions associated with learning and memory, such as the hippocampus and cortex.
Blockade of the 5-HT6 receptor is hypothesized to enhance cholinergic and glutamatergic
neurotransmission, which are crucial for cognitive function. The canonical signaling pathway for
the 5-HT6 receptor involves its coupling to a Gs protein, leading to the activation of adenylyl
cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (CAMP).
This cascade further activates Protein Kinase A (PKA), which can modulate the activity of
various downstream targets, including the transcription factor CREB (CAMP response element-
binding protein) and the MAP kinase ERK (extracellular signal-regulated kinase).

5-HT2A Receptor Antagonism

The 5-HT2A receptor is also widely distributed in the brain and is a key target for many atypical
antipsychotic drugs. Antagonism of 5-HT2A receptors is believed to contribute to the
antipsychotic effects of these medications and may also have beneficial effects on cognition
and negative symptoms of psychosis. The primary signaling pathway for the 5-HT2A receptor is
through its coupling to a Gg/11 protein. This activates phospholipase C (PLC), which in turn
hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and
diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates
Protein Kinase C (PKC).
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The dual antagonism of both 5-HT6 and 5-HT2A receptors by Landipirdine was intended to
leverage these distinct but potentially complementary pathways to improve both cognitive
deficits and psychotic symptoms.

Preclinical Development

No publicly available quantitative data on the binding affinities (Ki or IC50 values) of
Landipirdine for the 5-HT6 and 5-HT2A receptors were identified in the search results.

Based on its progression to clinical trials, Landipirdine presumably demonstrated a favorable
preclinical profile in various in vivo models of cognition and psychosis. Standard preclinical
behavioral assays would have been employed to assess its therapeutic potential.

Experimental Protocols for Key Preclinical Assays

o Objective: To determine the binding affinity of Landipirdine for the human 5-HT6 and 5-
HT2A receptors.

o Methodology (General Protocol):

o Membrane Preparation: Cell membranes expressing the recombinant human 5-HT6 or 5-
HT2A receptor are prepared.

o Radioligand Binding: A specific radioligand (e.g., [3H]-LSD for 5-HT6, [3H]-ketanserin for
5-HT2A) is incubated with the cell membranes in the presence of varying concentrations
of Landipirdine.

o Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The
bound and free radioligand are then separated by rapid filtration through glass fiber filters.

o Quantification: The radioactivity retained on the filters is measured using liquid scintillation
counting.

o Data Analysis: The concentration of Landipirdine that inhibits 50% of the specific binding
of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated
using the Cheng-Prusoff equation.

e Morris Water Maze (MWM):
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o Objective: To assess spatial learning and memaory.

o Methodology: Rodents are placed in a circular pool of opaque water and must learn the
location of a hidden escape platform using distal visual cues. Parameters such as escape
latency (time to find the platform) and time spent in the target quadrant during a probe trial
(platform removed) are measured.[2][3][4][5]

» Novel Object Recognition (NOR) Test:
o Obijective: To evaluate recognition memory.

o Methodology: Rodents are first familiarized with two identical objects in an open field. After
a retention interval, one of the objects is replaced with a novel object. The time spent
exploring the novel object versus the familiar object is measured. A preference for the
novel object indicates intact recognition memory.[1][6][7][8][9]

e Prepulse Inhibition (PPI) of the Acoustic Startle Reflex:

o Objective: To measure sensorimotor gating, a process that is deficient in some psychiatric
disorders like schizophrenia.

o Methodology: The startle response of a rodent to a loud acoustic stimulus is measured. In
PPI, a weaker, non-startling prestimulus (prepulse) is presented shortly before the startling
stimulus. A reduction in the startle response in the presence of the prepulse indicates
normal sensorimotor gating.[10][11][12][13][14]

Clinical Development

Landipirdine progressed to a Phase 2a clinical trial to evaluate its safety, tolerability, and
efficacy in patients with Parkinson's disease dementia.

Phase 2a "SYNAPSE" Trial (NCT02258152)

o Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group,
16-week proof-of-concept trial.[15]

o Participants: Patients with Parkinson's disease dementia who were on a stable dose of a
cholinesterase inhibitor.[15] A total of 82 patients were randomized.[15]
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« Intervention: Oral Landipirdine (SYN120) with a dose titration up to 100 mg/day or placebo.
[15]

e Primary and Secondary Outcome Measures:

o The primary efficacy measure was the change from baseline in the Cognitive Drug
Research (CDR) computerized assessment system Continuity of Attention score.[15]

o Akey secondary efficacy measure was the change from baseline in the CDR Quality of
Episodic Memory score.[15]

o Other efficacy measures included the Alzheimer's Disease Assessment Scale-Cognitive
Subscale (ADAS-Cog), Alzheimer's Disease Cooperative Study-Clinician's Global
Impression of Change (ADCS-CGIC), and the Neuropsychiatric Inventory (NPI).[15]

Clinical Trial Results

The SYNAPSE trial did not meet its primary or key secondary efficacy endpoints for cognition.
At week 16, there were no significant differences between the Landipirdine and placebo
groups for any of the cognitive assessments.[15]

Table 1: Summary of Efficacy Results from the SYNAPSE Trial
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Landipirdine
Outcome Measure (N=38) Placebo (N=44) p-value

Cognitive

Assessments

CDR Continuity of o o
) No significant No significant o
Attention (Change ] ] Not significant
) difference difference
from Baseline)

CDR Quality of
Episodic Memory No significant No significant o

] ) Not significant
(Change from difference difference

Baseline)

Other Efficacy
Measures

NPI-

Apathy/Indifference o . _
Nominal improvement  Worsening 0.028 (unadjusted)[15]

Score (Change from

Baseline)

PDAQ-15 (Cognitive
Activities of Daily Nominal improvement  Worsening 0.029 (unadjusted)[15]

Living)

Motor Function

Worsening of motor o o )
UPDRS Score No significant change Significant worsening
symptoms

Note: Specific numerical data for the change from baseline for the cognitive assessments were
not available in the searched literature.

A post-hoc analysis suggested potential nominal improvements in the Neuropsychiatric
Inventory (NPI) domains of apathy/indifference and in cognitive activities of daily living (PDAQ-
15) in the Landipirdine group compared to placebo.[15] However, a mild worsening of motor
symptoms, as measured by the Unified Parkinson's Disease Rating Scale (UPDRS), was
observed in the Landipirdine group.[15]
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Table 2: Safety and Tolerability from the SYNAPSE Trial

Adverse Event Profile Landipirdine (N=38) Placebo (N=44)
Overall Adverse Events 74% of patients 77% of patients
Treatment Discontinuation 16% of patients 16% of patients

More Frequent Adverse Events  Nausea, Vomiting

Source:[15]

Overall, Landipirdine was considered adequately tolerated, but the lack of cognitive efficacy
and the negative impact on motor function led to the discontinuation of its development for
PDD.

Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of Landipirdine
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Caption: Proposed dual mechanism of action of Landipirdine.
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Caption: Canonical 5-HT6 receptor signaling pathway.
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Caption: Primary 5-HT2A receptor signaling pathway.
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Caption: High-level workflow of the SYNAPSE clinical trial.

Conclusion

Landipirdine (SYN120) represents a rational approach to polypharmacology, targeting two
serotonin receptors implicated in the pathophysiology of cognitive and psychiatric symptoms in
neurodegenerative diseases. Despite a promising preclinical rationale, the clinical development
of Landipirdine was halted due to a lack of efficacy in a Phase 2a trial in patients with
Parkinson's disease dementia. The observed worsening of motor symptoms also raised
concerns about its suitability for this patient population. While the journey of Landipirdine as a
therapeutic candidate has concluded, the insights gained from its development contribute to
the broader understanding of the role of the serotonergic system in neurodegenerative
disorders and provide valuable lessons for future drug development endeavors in this
challenging therapeutic area. The nominal positive signals on apathy and activities of daily
living, although from a post-hoc analysis, may warrant further investigation of the dual 5-HT6/5-
HT2A antagonist mechanism in other contexts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://www.jove.com/t/55718/novel-object-recognition-test-for-investigation-learning-memory
https://www.jove.com/t/55718/novel-object-recognition-test-for-investigation-learning-memory
https://research-support.uq.edu.au/files/94668/LAB_062%20Novel%20object%20or%20location%20recognition%20for%20rodents%20%28Expiry_March%202026%29.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3332351/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3332351/
https://pubmed.ncbi.nlm.nih.gov/38070085/
https://pubmed.ncbi.nlm.nih.gov/38070085/
https://web.mousephenotype.org/impress/ProcedureInfo?action=list&procID=744
https://web.mousephenotype.org/impress/ProcedureInfo?action=list&procID=744
https://med-associates.com/product/ppi-startle-protocol/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3217252/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3217252/
https://www.mmpc.org/shared/document.aspx?id=358&docType=Protocol
https://pubmed.ncbi.nlm.nih.gov/37345861/
https://pubmed.ncbi.nlm.nih.gov/37345861/
https://pubmed.ncbi.nlm.nih.gov/37345861/
https://www.benchchem.com/product/b8593900#discovery-and-development-history-of-landipirdine-syn120
https://www.benchchem.com/product/b8593900#discovery-and-development-history-of-landipirdine-syn120
https://www.benchchem.com/product/b8593900#discovery-and-development-history-of-landipirdine-syn120
https://www.benchchem.com/product/b8593900#discovery-and-development-history-of-landipirdine-syn120
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8593900?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8593900?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 14/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8593900?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

